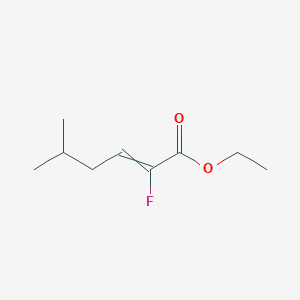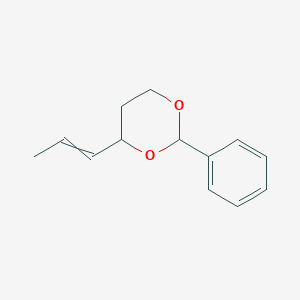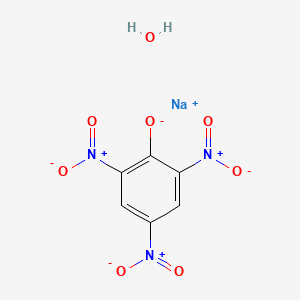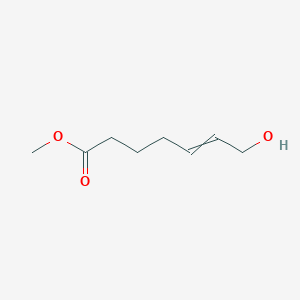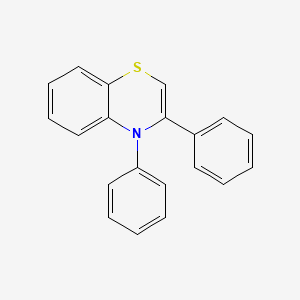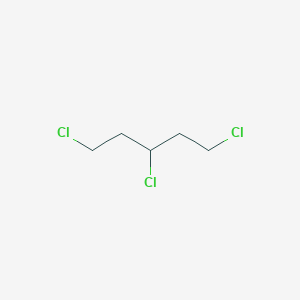
1,3,5-Trichloropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloropentane is an organochlorine compound with the molecular formula C5H9Cl3 It is a derivative of pentane, where three hydrogen atoms are replaced by chlorine atoms at the 1st, 3rd, and 5th positions
Méthodes De Préparation
1,3,5-Trichloropentane can be synthesized through several methods. One common synthetic route involves the chlorination of pentane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product.
Analyse Des Réactions Chimiques
1,3,5-Trichloropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even fully dechlorinated pentane. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for these reactions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Trichloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: While not widely used in medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound is used as an intermediate in the production of other chemicals, including agrochemicals and specialty materials.
Mécanisme D'action
The mechanism by which 1,3,5-Trichloropentane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
1,3,5-Trichloropentane can be compared with other chlorinated pentanes, such as 1,1,3-Trichloropentane and 1,1,1-Trichloropentane. These compounds share similar structural features but differ in the positions of chlorine atoms. The unique arrangement of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other isomers may not fulfill.
Similar compounds include:
- 1,1,3-Trichloropentane
- 1,1,1-Trichloropentane
- 1,3,5-Trichlorobenzene
Each of these compounds has its own set of properties and applications, highlighting the uniqueness of this compound in various contexts.
Propriétés
Numéro CAS |
74216-76-5 |
|---|---|
Formule moléculaire |
C5H9Cl3 |
Poids moléculaire |
175.48 g/mol |
Nom IUPAC |
1,3,5-trichloropentane |
InChI |
InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 |
Clé InChI |
CRHPYMKSJMSTMT-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


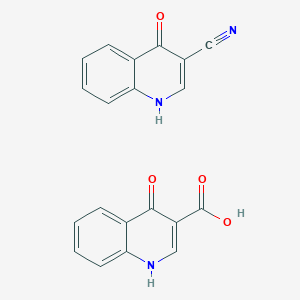

![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

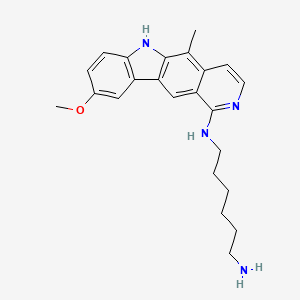
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
